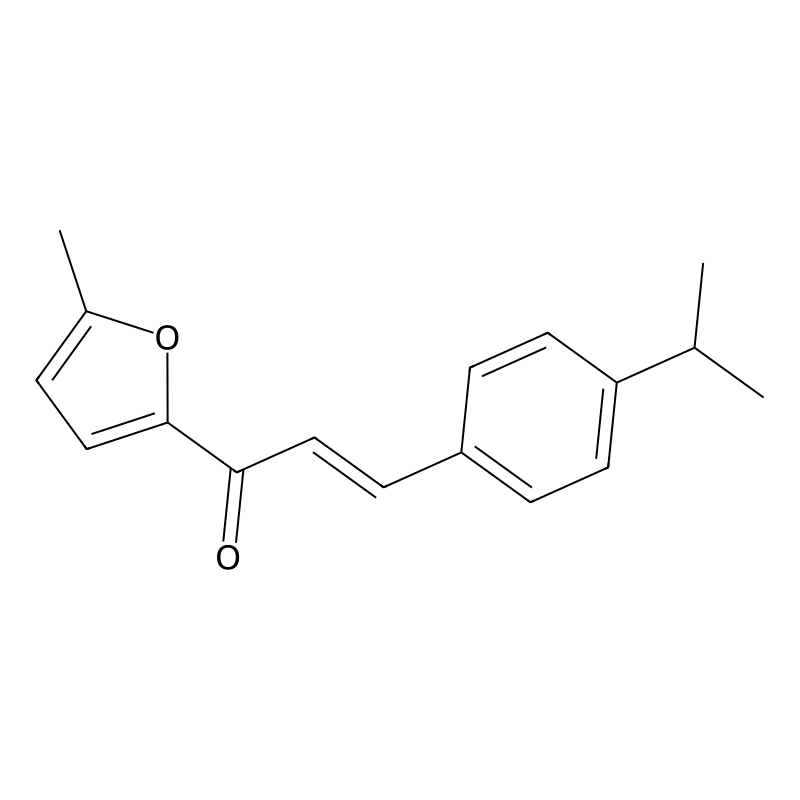

(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is classified as a chalcone, which is characterized by its α,β-unsaturated ketone structure that contains a phenyl ring. This specific chalcone features a 5-methylfuran moiety and an isopropyl-substituted phenyl group, contributing to its unique chemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately 258.31 g/mol. The structural complexity suggests potential for diverse biological activities and applications in organic synthesis.

- Condensation Reactions: The compound can undergo reactions with aldehydes to form more complex structures. For example:where Ar represents an aryl group.

These reactions highlight the compound's potential for further derivatization in synthetic chemistry.

The synthesis of this chalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone. General steps may include:

- Preparation of Reactants: Isolate or synthesize the required aldehyde (e.g., 5-methylfuran) and the corresponding ketone (e.g., 4-isopropylacetophenone).

- Reaction Conditions: Combine the reactants in a suitable solvent (like ethanol) under basic conditions (often using sodium hydroxide) to facilitate condensation.

- Isolation and Purification: After the reaction is complete, isolate the product through filtration or extraction techniques and purify it using recrystallization or chromatography.

The unique structure of (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one lends itself to various applications:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Flavoring Agents: The furan moiety may contribute to flavor profiles in food chemistry.

- Organic Synthesis: As an intermediate in synthesizing more complex organic compounds.

Several compounds share structural similarities with (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, including:

- (E)-3-(5-Methylfuran-2-yl)prop-2-enal

- Lacks the phenol group; simpler structure.

- (E)-3-[4-(Propan-2-yl)phenyl]prop-2-enal

- Similar phenolic structure but without the furan component.

- (E)-3-(Furfurylidene)acetophenone

- Contains a furan ring but differs in substitution patterns.

Comparison TableCompound Name Structural Features Unique Aspects (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one Chalcone with furan and isopropyl-substituted phenyl Complex structure with potential biological activity (E)-3-(5-Methylfuran-2-yl)prop-2-enal Furan-based aldehyde Simpler structure; lacks ketone functionality (E)-3-[4-(Propan-2-yl)phenyl]prop-2-enal Similar phenolic structure Does not contain furan; less complex (E)-3-(Furfurylidene)acetophenone Furan ring present Different substitution pattern; less functional diversity

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | Chalcone with furan and isopropyl-substituted phenyl | Complex structure with potential biological activity |

| (E)-3-(5-Methylfuran-2-yl)prop-2-enal | Furan-based aldehyde | Simpler structure; lacks ketone functionality |

| (E)-3-[4-(Propan-2-yl)phenyl]prop-2-enal | Similar phenolic structure | Does not contain furan; less complex |

| (E)-3-(Furfurylidene)acetophenone | Furan ring present | Different substitution pattern; less functional diversity |

This comparison highlights the unique features of (2E)-1-(5-Methylfuran-2-y)-3-[4-(propan - 2 - yl)phenyl]prop - 2 - en - 1 - one, particularly its structural complexity and potential for diverse applications in medicinal chemistry and organic synthesis. Further research into its properties could unveil new applications and enhance understanding of its interactions within biological systems.